4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-19-10-4-2-9(3-5-10)18-12(16-17-13(18)20)11-8-14-6-7-15-11/h2-8H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOLPMKOZHTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The formation of the 1,2,4-triazole-3-thiol scaffold often begins with thiosemicarbazide intermediates. A validated approach involves reacting a carbonyl-containing precursor with thiosemicarbazide under acidic or basic conditions. For instance, 3-chloro-4-(4-methoxyphenyl)-2,4-dioxobutyric acid methyl ester can serve as a key intermediate. When treated with thiosemicarbazide in methanol under reflux, this ester undergoes cyclization to yield the triazole-thiol core. The pyrazin-2-yl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting the intermediate with pyrazine-2-carbonyl chloride in the presence of a base like triethylamine facilitates amide bond formation, followed by intramolecular cyclization to install the pyrazine moiety.
Reaction Conditions :
- Solvent: Methanol or ethanol
- Temperature: Reflux (78–100°C)
- Catalyst: None required for cyclization; bases (e.g., NaOH) for deprotonation
- Yield: 55–78%
Hydrazine-Mediated Cyclization
Hydrazine hydrate is a pivotal reagent in triazole synthesis, enabling the formation of the N–N bond critical to the heterocycle. A two-step protocol involves:
- Synthesis of Hydrazone Precursor : Condensation of 4-methoxybenzaldehyde with pyrazine-2-carbohydrazide forms a hydrazone.
- Cyclization with Thiocarbonyl Compounds : Treating the hydrazone with carbon disulfide (CS₂) in alkaline medium induces cyclization, producing the triazole-thiol.
Optimization Insights :
- Excess hydrazine (2–3 equivalents) improves cyclization efficiency.
- Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
Imidate Pathway Using Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) facilitates the conversion of carboxylic acid derivatives to imidates, which are versatile intermediates for triazole formation. Starting with 5-(pyrazin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid , treatment with POCl₃ generates the corresponding acid chloride. Subsequent reaction with 4-methoxyaniline introduces the aryl group at the N4 position. Finally, thiolation using Lawesson’s reagent or H₂S gas yields the target compound.
Key Data :
Multi-Component Reactions (MCRs)
MCRs streamline synthesis by combining precursors in a single pot. A notable method involves:
- Reactants : 4-Methoxybenzaldehyde, pyrazine-2-carboxamide, and thiosemicarbazide.
- Conditions : Acetic acid as solvent and catalyst, heated at 80°C for 12 hours.
This one-pot approach exploits in situ hydrazone formation and cyclization, reducing purification steps.
Regioselective Functionalization and Challenges
Introducing substituents at specific positions on the triazole ring demands careful control. The 4-methoxyphenyl group is typically installed via nucleophilic aromatic substitution or Ullmann coupling. However, competing reactions at N1 and N2 positions necessitate protective strategies, such as using tert-butoxycarbonyl (Boc) groups for temporary N1 protection.
Common Side Reactions :
- Over-alkylation at sulfur, leading to disulfide byproducts.
- Regioisomeric triazoles due to ambiguous cyclization pathways.
Characterization and Analytical Data
Spectroscopic Confirmation :
- ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, pyrazine-H), 7.45–7.30 (m, 4H, aryl-H), 3.85 (s, 3H, OCH₃), 13.1 (s, 1H, SH).
- IR (KBr) : 2560 cm⁻¹ (S–H stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C).
- LC-MS : m/z 314.08 [M+H]⁺.
Elemental Analysis :
- Calculated for C₁₃H₁₁N₅OS: C 49.83%, H 3.54%, N 22.35%, S 10.23%.
- Found: C 49.78%, H 3.51%, N 22.29%, S 10.19%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 55–78 | 92–95 | Scalability for industrial use |
| Hydrazine Cyclization | 60–75 | 90–93 | Minimal byproducts |
| Imidate Pathway | 65–85 | 95–98 | High regioselectivity |
| MCRs | 50–70 | 88–90 | Reduced step count |
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole derivatives are widely studied for their pharmacological versatility. Below is a detailed comparison of the target compound with structurally similar analogs, focusing on substituent effects and biological activities.
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound donates electrons via resonance, increasing electron density on the triazole ring. This contrasts with electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ), which reduce electron density and may alter reactivity or binding affinity.
Heteroaromatic Moieties :
- Pyrazine (target compound) introduces additional nitrogen atoms, enabling hydrogen bonding and π-stacking.
- Thiophene (e.g., Compound 6l ) contributes sulfur-mediated hydrophobic interactions, enhancing antimicrobial activity.
Biological Activity
4-(4-Methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, including a triazole ring and a pyrazine moiety, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H11N5S, with a molecular weight of approximately 269.33 g/mol. Its structure is characterized by:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Pyrazine moiety : A six-membered aromatic ring containing two nitrogen atoms.
- Methoxyphenyl group : Enhances solubility and biological interactions.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens. It has shown significant activity against bacterial strains such as Mycobacterium tuberculosis and fungi.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| T4 | ≤21.25 μM | Antitubercular |
| T5 | ≤21.25 μM | Antitubercular |
| T6 | ≤21.25 μM | Antitubercular |
The results indicate that compounds derived from the triazole scaffold exhibit potent activity against tuberculosis, suggesting their potential as therapeutic agents in treating resistant strains .
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed on various cancer cell lines to assess the potential anticancer properties of this compound. Notably, compounds with similar structures have shown selective cytotoxicity towards melanoma and breast cancer cells.
| Cell Line | Compound Tested | Cytotoxicity Result |
|---|---|---|
| Human melanoma IGR39 | 4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-triazole | High selectivity |
| MDA-MB-231 (Breast) | 4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-triazole | Moderate activity |
| Panc-1 (Pancreatic) | 4-(4-methoxyphenyl)-5-(pyrazin-2-yl)-triazole | Low activity |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
- Interaction with DNA : It may bind to DNA or interfere with DNA replication processes in cancer cells.
- Induction of Apoptosis : The compound could trigger programmed cell death in malignant cells through various signaling pathways.
Case Studies
A recent study synthesized several derivatives of triazole-thiols and evaluated their biological activities:
Study Overview
Researchers synthesized a series of hybrid compounds incorporating the triazole scaffold and assessed their efficacy against M. tuberculosis using the MABA assay. The study highlighted that certain derivatives exhibited remarkable antitubercular activity with MIC values comparable to first-line drugs .
Key Findings
The most active compounds demonstrated not only antitubercular properties but also exhibited low cytotoxicity against human cell lines, indicating a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
